

2-(Aminomethyl)-5-methylpyrazine reactivity profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **2-(Aminomethyl)-5-methylpyrazine**

Abstract

2-(Aminomethyl)-5-methylpyrazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique structure, featuring a reactive primary aminomethyl group appended to a pyrazine core, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the synthesis and core reactivities of **2-(Aminomethyl)-5-methylpyrazine**, including N-acylation, N-alkylation, condensation reactions to form Schiff bases, and its subsequent application in coordination chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental protocols and mechanistic insights to facilitate its effective use in chemical synthesis and materials science.

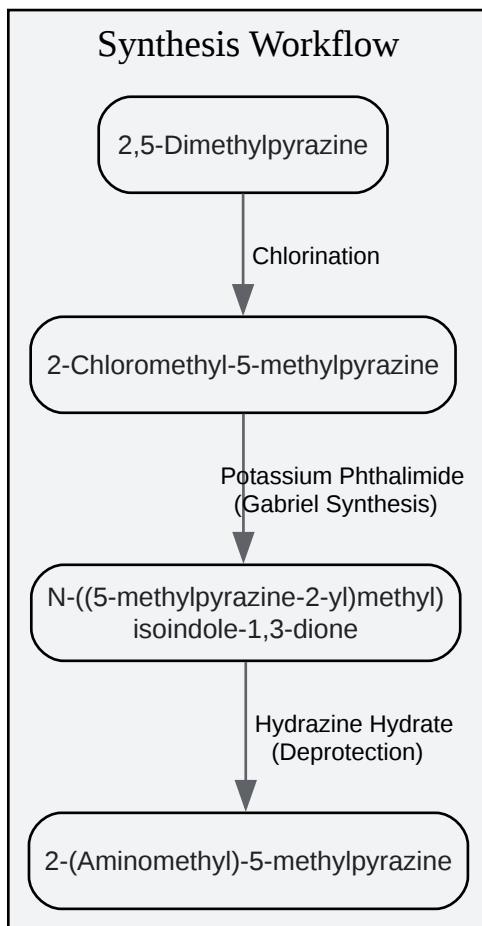
Introduction and Significance

2-(Aminomethyl)-5-methylpyrazine, CAS 132664-85-8, is a pivotal intermediate in the pharmaceutical, agrochemical, and flavor industries.^[1] Its structure combines the aromatic, electron-deficient pyrazine ring with a nucleophilic primary amine on a methylene spacer. This arrangement allows for a variety of chemical transformations, making it a valuable scaffold for developing novel drug candidates, particularly in the fields of anti-infectives, anti-cancer agents, and treatments for neurological disorders.^[1] The aminomethyl group provides a

reactive handle for building molecular complexity, while the pyrazine ring's nitrogen atoms offer sites for coordination with metal ions, opening avenues in catalysis and materials science.

Table 1: Physicochemical Properties of **2-(Aminomethyl)-5-methylpyrazine**

Property	Value	Reference
Molecular Formula	C ₆ H ₉ N ₃	[2]
Molecular Weight	123.16 g/mol	[2]
Appearance	Not Available	
Boiling Point	Not Available	
Melting Point	Not Available	
Solubility	Moderately soluble	[1]
pKa	Not Available	


Synthesis Pathway: From Dimethylpyrazine to Aminomethylpyrazine

The most common and industrially viable synthesis of **2-(Aminomethyl)-5-methylpyrazine** begins with the readily available precursor, 2,5-dimethylpyrazine.[3] The strategy involves the selective functionalization of one of the methyl groups, followed by the introduction of the amine functionality. A well-established route is a variation of the Gabriel synthesis, which ensures the formation of a primary amine while avoiding over-alkylation byproducts.[3]

The process can be dissected into three core steps:

- Chlorination: 2,5-dimethylpyrazine is first converted to 2-chloromethyl-5-methylpyrazine. This step introduces a reactive leaving group (chlorine) onto one of the methyl carbons.[3]
- Phthalimide Substitution: The chlorinated intermediate is then reacted with potassium phthalimide. This nucleophilic substitution reaction forms N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione, a protected form of the desired amine.[3]

- Hydrazinolysis (Deprotection): Finally, the phthalimide protecting group is cleaved using hydrazine hydrate. This step liberates the primary amine, yielding the target compound, **2-(Aminomethyl)-5-methylpyrazine**.^[3]

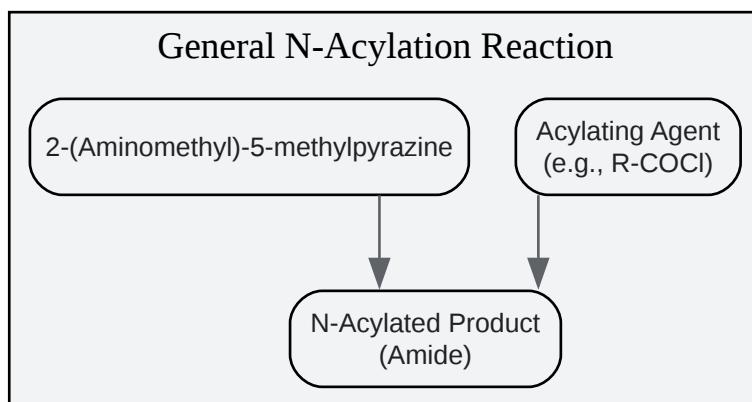
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(Aminomethyl)-5-methylpyrazine**.

Experimental Protocol: Synthesis via Gabriel Method

- Step 1: Chlorination of 2,5-dimethylpyrazine.
 - Dissolve 2,5-dimethylpyrazine in a suitable chlorinated solvent (e.g., carbon tetrachloride).
 - Add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

- Reflux the mixture under inert atmosphere until starting material is consumed (monitor by TLC/GC).
- Cool the reaction, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure.
- Purify the resulting 2-chloromethyl-5-methylpyrazine crude product, typically by vacuum distillation.
- Step 2: Reaction with Potassium Phthalimide.
 - Dissolve the 2-chloromethyl-5-methylpyrazine in an anhydrous polar aprotic solvent like DMF.
 - Add potassium phthalimide to the solution.
 - Heat the mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete.
 - Cool the mixture and pour it into ice water to precipitate the product.
 - Filter the solid, wash with water, and dry to obtain N-((5-methylpyrazine-2-yl)methyl)isoindole-1,3-dione.
- Step 3: Hydrazinolysis.
 - Suspend the phthalimide-protected intermediate in ethanol.
 - Add hydrazine hydrate to the suspension.
 - Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
 - Cool the reaction mixture and acidify with concentrated HCl to precipitate any remaining phthalhydrazide.
 - Filter the solid and concentrate the filtrate.


- Make the residue basic with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the organic extracts, concentrate, and purify the final product by distillation or chromatography to achieve high purity (>97%).^{[3][4]}

Core Reactivity Profile

The reactivity of **2-(Aminomethyl)-5-methylpyrazine** is dominated by its primary amine, which behaves as a potent nucleophile, and the nitrogen atoms of the pyrazine ring, which act as coordination sites for metals.

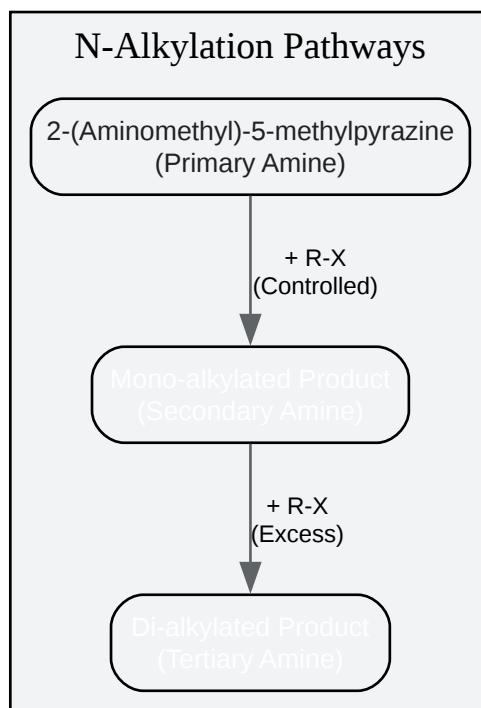
N-Acylation Reactions

The primary amino group readily undergoes acylation with various acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives.^[4] This reaction is fundamental for introducing a wide range of functional groups and extending the molecular scaffold, a common strategy in medicinal chemistry.^[5]

[Click to download full resolution via product page](#)

Caption: General schematic for N-acylation of the title compound.

Experimental Protocol: General N-Acylation


- Dissolve **2-(Aminomethyl)-5-methylpyrazine** (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine, 1.2

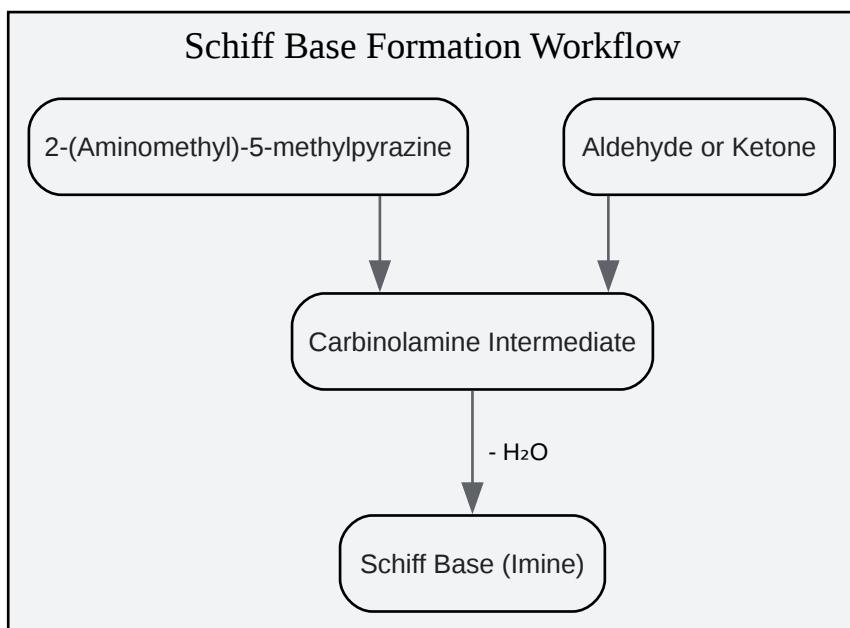
eq.).

- Cool the solution in an ice bath (0 °C).
- Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.
- Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting amide by column chromatography or recrystallization.^[6]

N-Alkylation Reactions

Alkylation of the primary amine can be achieved using alkylating agents like alkyl halides.^[4] However, this reaction presents a significant selectivity challenge, as overalkylation to form secondary and tertiary amines is common.^[7] To achieve selective mono-alkylation, strategies such as using a large excess of the amine or employing alternative, "greener" alkylating agents like dimethyl carbonate (DMC) under catalytic conditions are preferred.^[7]

[Click to download full resolution via product page](#)


Caption: N-Alkylation pathways showing potential for overalkylation.

Experimental Protocol: Selective N-Methylation with DMC

- In a high-pressure autoclave, combine **2-(Aminomethyl)-5-methylpyrazine**, dimethyl carbonate (DMC, as both reagent and solvent), and a suitable heterogeneous catalyst (e.g., Cu-Zr bimetallic nanoparticles).^[7]
- Seal the autoclave and heat the reaction mixture to 150-180 °C for 4-8 hours.
- After cooling to room temperature, vent the reactor and filter the catalyst.
- Remove the excess DMC under reduced pressure.
- Analyze the crude product for conversion and selectivity using GC-MS.
- Purify the N-methylated product by column chromatography.

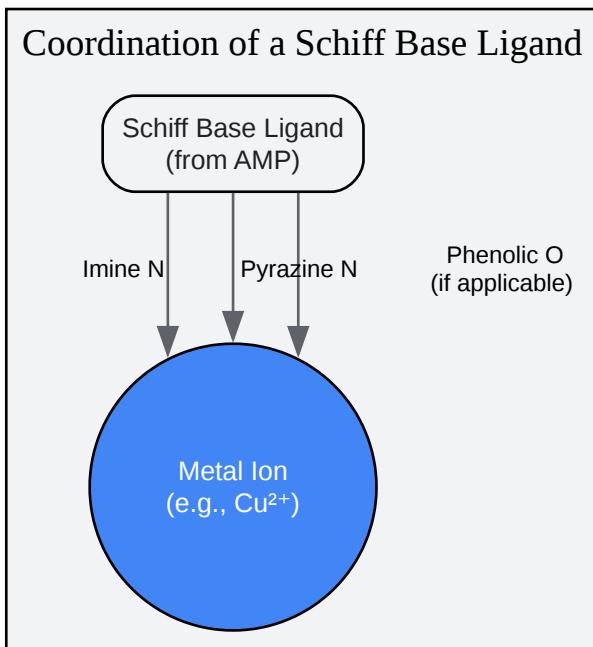
Condensation Reactions and Schiff Base Formation

A cornerstone of the reactivity of **2-(Aminomethyl)-5-methylpyrazine** is its ability to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases.^{[4][8]} This reaction is typically acid- or base-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.^[9] The resulting Schiff bases are exceptionally versatile ligands in coordination chemistry, as the imine nitrogen and a pyrazine ring nitrogen can chelate to a metal center.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Workflow for the formation of a Schiff base.

Experimental Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base


- Dissolve **2-(Aminomethyl)-5-methylpyrazine** (1.0 eq.) in absolute ethanol.
- To this solution, add salicylaldehyde (1.0 eq.) dropwise with constant stirring.
- A catalytic amount of acetic acid can be added to facilitate the reaction.

- Reflux the mixture for 2-4 hours. The formation of a colored precipitate often indicates product formation.
- Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.
- Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
- The purity of the Schiff base can be confirmed by melting point determination, IR (presence of C=N stretch), and NMR spectroscopy.[\[8\]](#)[\[10\]](#)

Applications in Coordination Chemistry

The Schiff bases derived from **2-(Aminomethyl)-5-methylpyrazine** are excellent multidentate ligands. The combination of the "hard" amine/imine nitrogen donors and the "soft" pyrazine nitrogen donor allows for the coordination of a wide variety of transition metals, including Ru(III), Fe(III), Cu(II), and Ni(II).[\[12\]](#)[\[13\]](#)[\[14\]](#) The resulting metal complexes have shown significant potential in various fields.

- Catalysis: These complexes can act as catalysts in organic reactions, such as Henry reactions or oxidation processes.[\[15\]](#)[\[16\]](#) The metal center's geometry and electronic properties, which are tunable via the ligand structure, are key to their catalytic activity.[\[17\]](#)
- Biological Activity: Many of these coordination compounds exhibit promising antimicrobial, antifungal, and anticancer properties.[\[18\]](#)[\[19\]](#) Chelation can enhance the biological activity of the organic ligand, often by facilitating transport across cell membranes.

[Click to download full resolution via product page](#)

Caption: Chelation of a metal ion by a Schiff base ligand.

Experimental Protocol: Synthesis of a Cu(II) Schiff Base Complex

- Synthesize and purify the Schiff base ligand as described in section 3.3.
- Dissolve the Schiff base ligand (2.0 eq.) in a suitable solvent such as ethanol or methanol, heating gently if necessary.
- In a separate flask, dissolve a copper(II) salt, like $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ or $\text{Cu(OAc)}_2 \cdot \text{H}_2\text{O}$ (1.0 eq.), in the same solvent.
- Slowly add the metal salt solution to the ligand solution with vigorous stirring.
- A color change and/or the formation of a precipitate usually occurs immediately.
- Stir the reaction mixture at room temperature or under reflux for several hours to ensure complete complexation.

- Cool the mixture, collect the solid complex by filtration, wash with the solvent, and dry in a desiccator.
- Characterize the complex using techniques like FT-IR (to observe shifts in C=N and other relevant bands), elemental analysis, and magnetic susceptibility measurements.[8][20]

Safety and Handling

2-(Aminomethyl)-5-methylpyrazine is classified as hazardous. It is toxic if swallowed and causes serious eye damage.[2]

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21] Avoid breathing dust and contact with skin and eyes.[21]
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor. If swallowed, immediately call a poison center or doctor. Rinse mouth.[2]

Conclusion

2-(Aminomethyl)-5-methylpyrazine exhibits a well-defined and versatile reactivity profile centered on its nucleophilic primary amine and the coordinating nitrogen atoms of the pyrazine ring. Its straightforward synthesis and accessibility to key transformations—including N-acylation, N-alkylation, and condensation—make it a highly valuable platform molecule. The Schiff bases derived from this compound are particularly noteworthy for their ability to form stable and functionally diverse metal complexes. For researchers in drug discovery, catalysis, and materials science, a thorough understanding of this reactivity is essential for leveraging its full synthetic potential.

References

- The Chemical Synthesis of **2-(Aminomethyl)-5-methylpyrazine**: A Look at Manufacturing Processes. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-5-methylpyrazine Safety D

- Industrial preparation method of 5-methylpyrazin-2-amine.
- **2-(Aminomethyl)-5-methylpyrazine** Chemical Properties. EvitaChem.
- Synthesis process of 2-methyl-5-pyrazine formate.
- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characteriz
- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.
- One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Applic
- **2-(Aminomethyl)-5-methylpyrazine**. Golden Pharma Co.,Limited.
- **2-(Aminomethyl)-5-methylpyrazine**. PubChem. [\[Link\]](#)
- Synthesis and Characterization of Schiff Base Ligand and Its Metal (II) Complexes. Chemistry Research Journal.
- Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximid
- Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [\[Link\]](#)
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [\[Link\]](#)
- Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health (NIH). [\[Link\]](#)
- New N-acyl- as well as N-phosphonylmethyl- and N-phosphinoylmethyl- α -amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. Organic & Biomolecular Chemistry (RSC Publishing). [\[Link\]](#)
- Main reaction pathways for the formation of pyrazine derivatives.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [\[Link\]](#)
- Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes. Middle East Research Journal of Engineering and Technology.
- Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes. MDPI. [\[Link\]](#)
- Condensation Reactions. Chemistry LibreTexts. [\[Link\]](#)
- Iron-Based Catalytically Active Complexes in Preparation of Functional M
- Condensation-Based Methods for the C–H Bond Functionalization of Amines. National Institutes of Health (NIH). [\[Link\]](#)

- Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. MDPI. [\[Link\]](#)
- Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. PubMed. [\[Link\]](#)
- Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR P
- Supramolecular Stabilisation Leads to Challenging Coordination in Fe(III) Hydrazinylpyrazine Schiff Base Complexes. MDPI. [\[Link\]](#)
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic
- Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. Organic Chemistry Frontiers (RSC Publishing). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Aminomethyl)-5-methylpyrazine | C₆H₉N₃ | CID 2756496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2-(Aminomethyl)-5-methylpyrazine (EVT-323465) | 132664-85-8 [evitachem.com]
- 5. New N-acyl- as well as N-phosphonylmethyl- and N-phosphinoylmethyl- α -amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kspublisher.com [kspublisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrj.org [chemrj.org]
- 11. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. ias.ac.in [ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-(Aminomethyl)-5-methylpyrazine reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143856#2-aminomethyl-5-methylpyrazine-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com